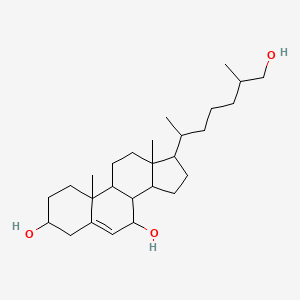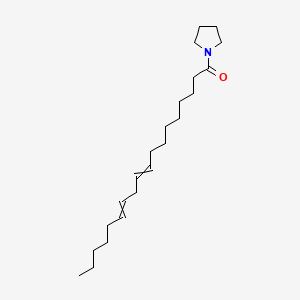
N-octadec-9,12-dienoylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-octadec-9,12-dienoylpyrrolidine is a chemical compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a pyrrolidine ring attached to an octadecadienoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-octadec-9,12-dienoylpyrrolidine typically involves the reaction of octadecadienoic acid with pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is typically conducted at elevated temperatures to promote the formation of the pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-octadec-9,12-dienoylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienoic acid chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are converted to single bonds.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-octadec-9,12-dienoylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N-octadec-9,12-dienoylpyrrolidine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but its effects on lipid metabolism and signaling pathways are of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
N-octadec-9-enoylpyrrolidine: Similar structure but with a single double bond.
9,12-Octadecadienoic acid (Z,Z): A fatty acid with a similar chain structure but without the pyrrolidine ring.
Linoleic acid: A common fatty acid with two double bonds, similar to the octadecadienoic acid chain in N-octadec-9,12-dienoylpyrrolidine.
Uniqueness
This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
56630-36-5 |
|---|---|
Fórmula molecular |
C22H39NO |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3 |
Clave InChI |
RLJFUUUSNKIMQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


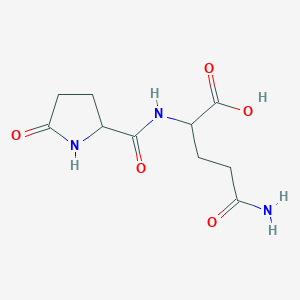

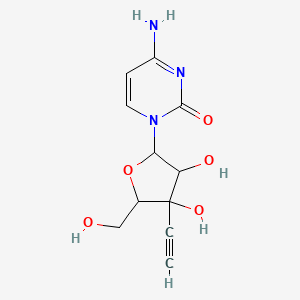
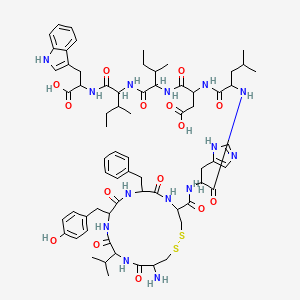
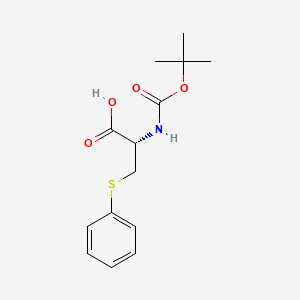
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
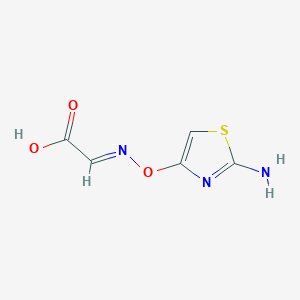
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
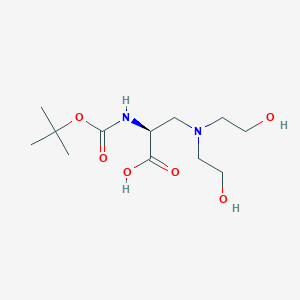

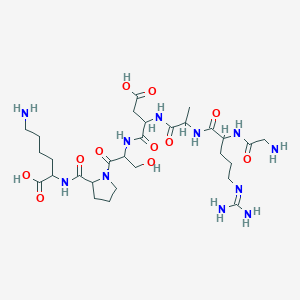

![Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)
